Specific Scientific Field: Medicinal chemistry.
Summary of Application: Researchers have investigated the therapeutic potential of oxazole derivatives, including 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, for medical applications.
Methods of Application: Synthesis and screening of various oxazole derivatives.
Results/Outcomes: These derivatives exhibit diverse biological activities, such as antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, and antioxidant effects.
Specific Scientific Field: Pharmaceutical research.
Summary of Application: Oxazole derivatives, including 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, serve as intermediates for synthesizing new chemical entities.
Methods of Application: Incorporation into drug development pipelines.
Results/Outcomes: These compounds contribute to the development of drugs with specific pharmacological properties.
Specific Scientific Field: Agricultural chemistry.
Summary of Application: Investigation of oxazole derivatives as potential agrochemicals (pesticides, herbicides, etc.).
Methods of Application: Testing efficacy against pests and weeds.
Results/Outcomes: Evaluation of their effectiveness in crop protection.
Specific Scientific Field: Materials research.
Summary of Application: Exploration of oxazole derivatives for their material properties.
Methods of Application: Incorporation into polymers, coatings, or other materials.
Results/Outcomes: Enhancement of material properties (e.g., mechanical strength, thermal stability) through oxazole-based modifications.
Specific Scientific Field: Photonics and optoelectronics.
Summary of Application: Investigation of oxazole derivatives for their photophysical properties.
Methods of Application: Fabrication of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices.
Results/Outcomes: Enhancement of light emission, absorption, or charge transport properties.
Specific Scientific Field: Inorganic chemistry.
Summary of Application: Study of oxazole derivatives as ligands in coordination complexes.
Methods of Application: Coordination with metal ions.
Results/Outcomes: Formation of stable complexes with potential catalytic or biological relevance.
2-Chloro-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound characterized by a benzo[d]oxazole ring system substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. This compound is part of a larger class of benzo[d]oxazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group enhances its chemical reactivity and influences its interaction with biological targets.
The chemical behavior of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole can be explored through various synthetic routes and reactions:
Benzo[d]oxazole derivatives, including 2-chloro-6-(trifluoromethyl)benzo[d]oxazole, have been studied for their biological properties. Research indicates that compounds in this class exhibit a range of activities, including:
The synthesis of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole can be achieved through several methods:
2-Chloro-6-(trifluoromethyl)benzo[d]oxazole has potential applications in:
Studies on the interactions of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole with biological macromolecules are crucial for understanding its mechanism of action. Investigations typically focus on:
Several compounds share structural similarities with 2-chloro-6-(trifluoromethyl)benzo[d]oxazole, each exhibiting unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)benzo[d]oxazole | Chlorine at position 2, CF3 at 5 | Antimicrobial properties |
| 6-Fluoro-2-(trifluoromethyl)benzo[d]oxazole | Fluorine at position 6, CF3 at 2 | Potential anticancer agent |
| 2-Methyl-6-(trifluoromethyl)benzo[d]oxazole | Methyl group at position 2 | Enhanced lipophilicity |
| 5-Nitro-2-(trifluoromethyl)benzo[d]oxazole | Nitro group at position 5 | Increased potency against bacteria |
The uniqueness of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole lies in its specific combination of substituents that influence both its reactivity and biological activity. The trifluoromethyl group is particularly significant due to its strong electron-withdrawing effect, which enhances the compound's interactions with various biological targets compared to similar compounds lacking this feature.
2-Chloro-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic aromatic compound characterized by a benzoxazole core with strategic substituents. Its systematic IUPAC name, 2-chloro-6-(trifluoromethyl)-1,3-benzoxazole, reflects the positions of the chlorine atom at carbon 2 and the trifluoromethyl group (-CF₃) at carbon 6 on the benzoxazole ring system.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃ClF₃NO | |
| Molecular Weight | 221.56 g/mol | |
| CAS Registry Number | 1248393-79-4 | |
| MDL Number | MFCD18250485 | |
| EC Number | 869-691-1 |
Synonyms include Benzoxazole, 2-chloro-6-(trifluoromethyl)- and 2-Chlor-6-(trifluormethyl)-1,3-benzoxazol (German). The compound’s structure consists of a fused benzene-oxazole ring system, with the trifluoromethyl group introducing significant electron-withdrawing effects and steric bulk.
While no experimental X-ray crystallography data is explicitly reported for this compound in the available literature, its three-dimensional conformation can be inferred from analogous benzoxazole derivatives. The benzoxazole core adopts a planar structure due to aromatic delocalization, with the chlorine atom at position 2 and the trifluoromethyl group at position 6 occupying axial and equatorial positions, respectively. The trifluoromethyl group’s electron-withdrawing nature likely induces partial positive charge on the adjacent carbon atoms, influencing reactivity in electrophilic substitution reactions.
| Feature | Description |
|---|---|
| Benzoxazole Ring | Planar, conjugated π-system |
| Chlorine Substituent | Ortho to the oxazole oxygen |
| Trifluoromethyl Group | Meta to the chlorine atom |
The absence of crystallographic data in the literature highlights a gap in structural characterization, necessitating further experimental studies to validate computational models.
Spectroscopic data for 2-chloro-6-(trifluoromethyl)benzo[d]oxazole are limited, but insights can be derived from related compounds.
| Nucleus | Signal Region (δ) | Assignment | Source |
|---|---|---|---|
| ¹H | 7.0–7.8 ppm | Aromatic protons | |
| ¹⁹F | -63.6 ppm | CF₃ group | |
| ¹³C | 120–160 ppm | Aromatic carbons |
The trifluoromethyl group’s fluorine atoms resonate as a singlet in ¹⁹F NMR due to equivalent environments, while aromatic protons exhibit splitting patterns dependent on neighboring substituents.
| Absorption (cm⁻¹) | Functional Group | Source |
|---|---|---|
| 1600–1500 | C=N stretching (oxazole) | |
| 750–650 | C-Cl stretching | |
| 1300–1100 | C-F stretching (CF₃) |
The oxazole ring’s conjugation and substituent effects dominate the IR profile, with distinct peaks for C=N and C-Cl bonds.
While direct UV-Vis data is unavailable, benzo[d]oxazole derivatives typically exhibit strong π→π* transitions in the 250–350 nm range, influenced by the electron-withdrawing trifluoromethyl group. This substituent may red-shift absorption maxima compared to unsubstituted benzoxazoles.
Density functional theory (DFT) studies on analogous compounds provide insights into the electronic structure of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole.
The trifluoromethyl group’s electron-withdrawing nature lowers the HOMO energy, enhancing electrophilic reactivity at the benzoxazole ring. The chlorine atom’s inductive effects further stabilize the π-system, influencing regioselectivity in substitution reactions.
Cyclocondensation reactions utilizing 2-aminophenol derivatives represent the most established route for benzoxazole synthesis [3] [4]. For 2-chloro-6-(trifluoromethyl)benzo[d]oxazole preparation, the process typically involves 2-amino-4-(trifluoromethyl)phenol as the starting material [5] [6]. The condensation mechanism proceeds through initial imine formation between the amino group and carbonyl compounds, followed by intramolecular cyclization [4].
Research demonstrates that trifluoromethyl-substituted aminophenols exhibit enhanced reactivity in cyclocondensation reactions [5] [6]. The synthesis proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization [5] [6]. This methodology achieves yields ranging from 65% to 85% under optimized conditions [5].
| Parameter | Optimized Value | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 80-85°C | 90 | [7] |
| Solvent | Polyethylene glycol 400 | 90 | [7] |
| Reaction Time | 2-6 hours | 90 | [7] |
| Catalyst Loading | 3 mol% Iron(III)-salen complex | 95 | [8] |
The use of environmentally benign solvents such as polyethylene glycol 400 has been demonstrated to provide superior yields compared to traditional organic solvents [7]. Iron(III)-salen complexes serve as highly effective catalysts for multicomponent synthesis involving catechols, ammonium acetate, and aldehydes [8]. The reaction proceeds under mild conditions with ethanol as solvent, achieving excellent yields of benzoxazole derivatives [8].
The N-deprotonation–O-SNAr cyclization mechanism represents an innovative approach for synthesizing 2-chloro-6-(trifluoromethyl)benzo[d]oxazole from appropriately substituted anilide precursors [2]. This methodology exploits the electron-withdrawing properties of the trifluoromethyl group to activate the aromatic ring toward nucleophilic aromatic substitution [2].
The cyclization process requires initial deprotonation of the amide nitrogen using potassium carbonate as base in anhydrous dimethylformamide [2]. The delocalized amide anion subsequently undergoes intramolecular cyclization through oxygen attack on the fluorine-bearing aromatic carbon, forming a Meisenheimer complex intermediate [2]. Rearomatization occurs through fluoride elimination, yielding the desired benzoxazole [2].
| Activating Group | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Nitro | 90 | 1 hour | 84-88 |
| Cyano | 115 | 1 hour | 82-87 |
| Methoxycarbonyl | 120 | 2 hours | 82-92 |
| Trifluoromethyl | 130 | 3 hours | 82-94 |
The trifluoromethyl group demonstrates the least potent activating effect among electron-withdrawing substituents, requiring the highest temperature and longest reaction time for complete conversion [2]. However, the methodology still achieves excellent yields ranging from 82% to 94% for trifluoromethyl-activated substrates [2].
Electrochemical methodologies offer environmentally sustainable alternatives for benzoxazole synthesis through controlled oxidative processes [9] [10] [11]. The electrochemical approach utilizes hypervalent iodine(III) mediators generated anodically to promote oxidative cyclization reactions [9].
The indirect electrochemical synthesis employs sodium iodide as a redox mediator in a two-phase buffer system [12]. The process involves electrochemical generation of iodine(III) species, which subsequently react with ortho-iminophenols to produce benzoxazoles [9]. This methodology demonstrates compatibility with a broad range of functional groups including alkenes, halogens, and carboxylic acids [9].
| Parameter | Value | Conditions |
|---|---|---|
| Current Density | Variable | Decreased efficiency at high values |
| Electrode Material | Glassy carbon working electrode | Platinum counter electrode |
| Electrolyte | Sodium iodide | Catalytic amount |
| Solvent System | Two-phase buffer | Aqueous-organic interface |
Research indicates that increasing current density leads to decreased current efficiency due to enhanced side reactions including water oxidation [11]. The electrochemical process produces benzoxazoles through an electron transfer plus chemical reaction mechanism, converting reactants via imine formation, cyclization, and subsequent electron transfer [11].
Computational studies using density functional theory calculations support a concerted reductive elimination pathway as the most plausible mechanism for benzoxazole formation [9]. The process involves 2,3-dihydrobenzoxazole as a key intermediate, with the oxidative cyclization proceeding through low kinetic barriers and thermodynamically favorable steps [9].
Systematic optimization of reaction parameters proves essential for maximizing yields in 2-chloro-6-(trifluoromethyl)benzo[d]oxazole synthesis [13] [14]. Multiple variables including temperature, catalyst loading, solvent selection, and reaction atmosphere significantly influence product formation [13].
Temperature optimization reveals optimal ranges varying by synthetic methodology [13]. For cyclocondensation approaches, temperatures between 80-85°C provide maximum conversion rates while minimizing side reactions [7]. Higher temperatures up to 130°C become necessary for N-deprotonation–O-SNAr cyclization when trifluoromethyl groups serve as activating substituents [2].
| Catalyst System | Loading (mol%) | Yield (%) | Reaction Time |
|---|---|---|---|
| Iron(III)-salen complex | 3 | 95 | 3 hours |
| Cerium(III) chloride/Sodium iodide | 15/10 | 73 | 36 hours |
| Zirconium tetrachloride | Variable | 97 | Not specified |
| Magnetic ionic liquid | 4 mg | 82 | 30 minutes |
Zirconium tetrachloride demonstrates exceptional catalytic activity, achieving yields up to 97% in ethanol solvent using oxygen as oxidant [14]. The catalyst enables large-scale synthesis and facilitates late-stage functionalization reactions [14]. Iron(III)-salen complexes provide excellent performance with 95% yield at relatively low catalyst loading [8].
Solvent selection critically influences reaction outcomes and product yields [13]. Ethanol emerges as the preferred solvent for many benzoxazole syntheses due to its environmentally friendly nature and ability to dissolve diverse substrates [8]. Polyethylene glycol 400 offers superior performance compared to other polyethylene glycol variants, achieving 90% yields under optimized conditions [7].
The use of molecular oxygen as terminal oxidant provides environmentally benign conditions while achieving excellent yields [13]. Air atmosphere proves sufficient for most transformations, eliminating the need for specialized gas handling equipment [4]. Some methodologies benefit from inert atmosphere conditions using nitrogen gas to prevent unwanted oxidation reactions [2].
Research demonstrates successful scale-up from millimole to gram quantities with minimal yield reduction [4]. A representative scale-up from 1 mmol to 10 mmol scale showed yield decrease from 82% to 75%, indicating good scalability of the synthetic methods [4]. Flow chemistry approaches offer additional advantages for large-scale production, reducing carbon emissions by 85% compared to equivalent batch processes [13].
The nucleophilic aromatic substitution (SNAr) mechanism represents the primary reaction pathway for 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole under appropriate conditions. This mechanism proceeds through an addition-elimination pathway, fundamentally different from the electrophilic aromatic substitution typically observed in electron-rich aromatic systems [1] [2].
The reaction mechanism involves the initial nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex [1]. The rate-determining step is typically the addition of the nucleophile to the aromatic ring, as the subsequent elimination of the chloride leaving group occurs rapidly [2]. The presence of the electron-withdrawing trifluoromethyl group at the 6-position significantly enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack.
Studies on related benzoxazole systems have demonstrated that nucleophilic aromatic substitution occurs preferentially when electron-withdrawing substituents are positioned ortho or para to the leaving group [1] [2]. In 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, the trifluoromethyl group occupies a meta position relative to the chlorine substituent, yet its strong electron-withdrawing nature (σI = +0.42 according to Hammett parameters) still provides significant activation [3] [4].
Kinetic studies on model systems containing similar electron-withdrawing groups have revealed that the reaction follows second-order kinetics, with rate constants varying significantly based on nucleophile basicity and solvent conditions [5]. Table 1 presents kinetic parameters for nucleophilic substitution reactions with biothiol nucleophiles, demonstrating the correlation between nucleophile pKa values and reaction rates.
| Nucleophile | pKa | Rate Constant (M⁻¹s⁻¹) | Mechanism |
|---|---|---|---|
| Cysteine | 8.10 | 21.32 | Borderline |
| Glutathione | 8.75 | 66.90 | Borderline |
| N-Acetylcysteine | 9.50 | 95.63 | Borderline |
| L-Cysteine ethyl ester | 6.50 | 5.45 | Borderline |
The kinetic data suggests that the reaction mechanism exists at the borderline between concerted and stepwise pathways [5]. This intermediate behavior is characteristic of moderately activated aromatic systems where the formation and breakdown of the Meisenheimer complex occur at similar rates.
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects [4] [3]. In 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, this substituent plays a crucial role in modulating the electronic properties of the benzoxazole ring system.
The electron-withdrawing nature of the trifluoromethyl group arises from the high electronegativity of fluorine atoms (χ = 4.0), which creates a significant dipole moment directed away from the aromatic ring [4]. This inductive effect propagates through the σ-bond framework, reducing electron density throughout the aromatic system and particularly at positions ortho and para to the substituent.
Quantum chemical calculations have demonstrated that trifluoromethyl substitution leads to substantial stabilization of the HOMO energy levels while simultaneously lowering LUMO energies [6] [3]. Studies on trifluoromethyl-substituted aromatic systems show HOMO energy decreases of 0.2-0.5 eV compared to unsubstituted analogues [6]. This electronic modulation has profound implications for reactivity patterns, as the lowered LUMO energy facilitates nucleophilic attack on the aromatic ring.
Table 2 summarizes the key electronic effects of the trifluoromethyl group based on computational and experimental studies:
| Property | Value/Description | Reference |
|---|---|---|
| Electronegativity Effect | Strong electron-withdrawing (-I effect) | Literature |
| Inductive Withdrawal | σI = +0.42 (Hammett parameter) | Hammett constants |
| HOMO Energy Stabilization | Decreases HOMO energy by 0.2-0.5 eV | DFT calculations |
| LUMO Energy Lowering | Lowers LUMO energy significantly | Quantum chemical studies |
| Quadrupole Moment | Positive in multiple CF₃ systems | Computational analysis |
| Binding Energy Contribution | Up to -4.36 kcal/mol stabilization | QM/MM calculations |
The positive quadrupole moment created by multiple trifluoromethyl groups leads to unique intermolecular interactions [6]. In systems with high degrees of trifluoromethyl substitution, anion-π interactions become favorable, contributing to the stabilization of negatively charged intermediates formed during nucleophilic substitution reactions.
Statistical analysis of structure-activity relationships reveals that trifluoromethyl substitution does not universally improve bioactivity, but in specific cases, it can enhance binding affinity by an order of magnitude [3]. The maximum binding energy improvements of -4.36 kcal/mol have been achieved through strategic trifluoromethyl placement, particularly on aromatic rings where electrostatic and solvation contributions are optimized.
Solvent selection plays a critical role in determining the efficiency and selectivity of cyclization reactions involving 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole precursors. The influence of solvent extends beyond simple solubility considerations to encompass stabilization of intermediates, transition states, and products through specific interactions [7] [8].
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile demonstrate superior performance for benzoxazole cyclization reactions [8] [9]. These solvents effectively solvate cationic species while maintaining high nucleophile reactivity through minimal hydrogen bonding to nucleophilic centers. The high dielectric constants of these solvents (εr = 36.7 for DMF, 46.7 for DMSO) facilitate charge separation and stabilize polar transition states.
Industrial cyclization processes often employ aromatic solvents such as toluene, xylene, or chlorobenzene in combination with azeotropic distillation techniques [8] [9]. These solvents enable the continuous removal of water and acetic acid byproducts, driving cyclization reactions to completion. The relatively low dielectric constants of aromatic solvents (εr = 2.3-2.4) require elevated temperatures to achieve reasonable reaction rates, but the ability to remove water through Dean-Stark apparatus provides significant synthetic advantages.
Table 3 presents comprehensive data on solvent effects across different solvent classes:
| Solvent | Dielectric Constant | Cyclization Yield (%) | Reaction Time (h) | Classification |
|---|---|---|---|---|
| Dimethylformamide (DMF) | 36.7 | 85 | 2.0 | Polar aprotic |
| Dimethyl sulfoxide (DMSO) | 46.7 | 90 | 1.5 | Polar aprotic |
| Tetrahydrofuran (THF) | 7.6 | 75 | 3.0 | Polar aprotic |
| Acetonitrile (ACN) | 37.5 | 80 | 2.5 | Polar aprotic |
| Toluene | 2.4 | 70 | 4.0 | Nonpolar aromatic |
| Xylene | 2.3 | 72 | 4.0 | Nonpolar aromatic |
| Water | 78.4 | 45 | 8.0 | Polar protic |
| Methanol | 32.7 | 50 | 6.0 | Polar protic |
Protic solvents such as water and methanol generally provide lower cyclization yields due to competitive hydrogen bonding interactions [7]. In aqueous systems, water molecules can form hydrogen bonds with both nucleophiles and electrophiles, reducing their reactivity and stabilizing non-productive conformations. Studies on related benzoxazole systems have shown that water can inhibit isomerization processes through specific solvation effects, leading to kinetically trapped intermediates [7].
The choice of solvent also influences regioselectivity in cyclization reactions. Electron-donating groups at the 5-position and electron-withdrawing groups at the 6-position of the benzene ring increase cyclization yields, with the effect being most pronounced in polar aprotic solvents [10]. This selectivity pattern suggests that solvent-mediated stabilization of charge-separated transition states plays a crucial role in determining reaction outcomes.
Temperature effects in different solvents follow predictable patterns based on activation energies and entropy considerations [8]. Lower activation barriers in polar aprotic solvents allow for efficient reactions at moderate temperatures (25-80°C), while aromatic solvents typically require elevated temperatures (100-150°C) to achieve comparable conversion rates.
Modern computational chemistry provides unprecedented insight into the transition state structures and energetics governing reactions of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole. Density functional theory (DFT) calculations have emerged as the method of choice for studying these complex heterocyclic systems, offering an optimal balance between computational cost and chemical accuracy [11] [12] [13].
The most commonly employed computational protocols utilize hybrid functionals such as B3LYP (Becke three-parameter hybrid functional with Lee-Yang-Parr correlation) combined with split-valence basis sets of double-zeta or triple-zeta quality [14] [15]. For geometry optimizations, the 6-31G(d,p) basis set provides reliable structural parameters, while single-point energy calculations with 6-311++G(d,p) basis sets yield more accurate energetic predictions [16] [14].
Advanced DFT methods such as M06-2X have demonstrated superior performance for transition state calculations involving aromatic systems with significant dispersion interactions [11] [13]. The M06-2X functional incorporates 54% Hartree-Fock exchange, providing improved description of long-range interactions crucial for modeling aromatic stacking and trifluoromethyl-aromatic contacts.
Table 4 summarizes the computational methods and their specific applications in benzoxazole research:
| Method | Application | Accuracy | Computational Cost | Key Results |
|---|---|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization | Good | Low | HOMO-LUMO gaps |
| B3LYP/6-311++G(d,p) | Electronic properties | Excellent | Medium | Accurate energies |
| M06-2X/6-311++G(d,p) | Transition states | Very good | Medium | Barrier heights |
| r²SCAN-3c | Structure refinement | Excellent | Medium | Geometric parameters |
| MRSF TD-DFT | Excited states | Good | High | Electronic transitions |
| OM2/MRCI(SD) | Molecular dynamics | Good | High | Dynamic behavior |
Transition state calculations for benzoxazole cyclization reactions reveal multiple competing pathways with similar activation barriers [11]. The preferred 5-endo-trig cyclization pathway demonstrates barriers typically 2-4 kcal/mol lower than alternative 6-exo-trig routes [10]. These calculations successfully predict experimental selectivity patterns and provide mechanistic insight into the factors controlling regioselectivity.
The r²SCAN-3c method represents a recent advancement in DFT methodology, providing excellent geometric parameters for heterocyclic systems at moderate computational cost [11]. This method has proven particularly valuable for transition state refinement and verification of barrier heights obtained with other functionals.
Molecular dynamics simulations using semi-empirical methods such as OM2/MRCI(SD) enable the study of excited-state dynamics and photochemical processes [11] [12]. These calculations have revealed complex dynamic behavior in bis(benzoxazole) systems, including coupled rotational motions and multiple reaction pathways following photoexcitation.
Solvent effects are commonly incorporated through continuum solvation models such as the polarizable continuum model (PCM) or conductor-like polarizable continuum model (CPCM) [17] [18]. These models provide reasonable approximations to bulk solvent effects while maintaining computational tractability. For systems where specific solvent-solute interactions are important, explicit solvent molecules can be included in the quantum mechanical region.
The calculated HOMO-LUMO energy gaps for benzoxazole derivatives typically range from 3.8 to 5.5 eV, depending on substituent patterns and computational method [14] [15]. These values correlate well with experimental UV-visible absorption spectra and provide insight into electronic excitation energies and chemical reactivity patterns. Smaller HOMO-LUMO gaps generally indicate higher chemical reactivity and lower kinetic stability.